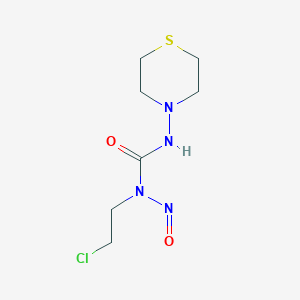

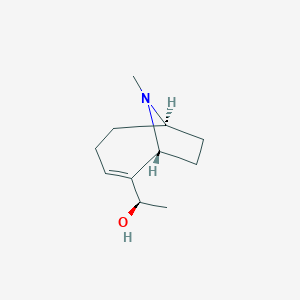

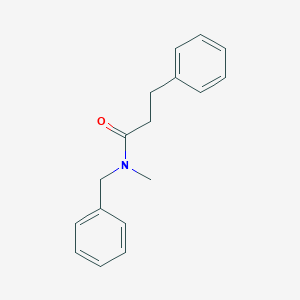

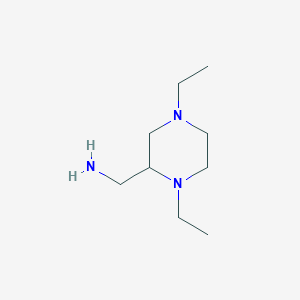

N-((吗啉-2-基)甲基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-((Morpholin-2-yl)methyl) ethanamine often involves the interaction of morpholine or its derivatives with other chemical entities under specific conditions. For example, the synthesis of N-(2-aminoethyl)morpholine from ethanolamine and morpholine showcases the chemical creativity in creating such compounds, achieving a high yield and purity through optimized processes (Zhao Ru-ming, 2000). Additionally, dichloridobis[2-(morpholin-4-yl)ethanamine-κ2 N,N']cadmium highlights the structural versatility and reactivity of morpholine-containing compounds under coordination chemistry (Nura Suleiman Gwaram, Hamid Khaledi, Hapipah Mohd Ali, 2011).

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety is of great interest due to the unique interactions and conformations they exhibit. The crystal structure analysis of salicylaldehyde N(4)-morpholinylthiosemicarbazone provided insights into the conformation and the supramolecular interactions, showcasing the molecule's slight twist and intramolecular interactions (D. Buu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are diverse, reflecting their reactivity and functional utility in organic synthesis. An example includes the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for synthesizing potent antimicrobials, highlighting the compound's role in facilitating complex organic transformations (Y. C. S. Kumar et al., 2007).

Physical Properties Analysis

The physical properties of N-((Morpholin-2-yl)methyl) ethanamine and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. However, specific details on these properties require further research within the available literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and pH-dependency, are essential for comprehensively understanding N-((Morpholin-2-yl)methyl) ethanamine. Studies like the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride provide insight into the compound's reactivity and potential for creating derivatives with varied chemical functionalities (Tan Bin, 2011).

科学研究应用

工程中的腐蚀抑制作用

N-((吗啉-2-基)甲基)乙胺和类似化合物已用于合成镉(II)席夫碱配合物。这些配合物,特别是叠氮化物配合物,已在酸性环境中对低碳钢表现出显着的腐蚀抑制性能。这一发现将配位化学和材料科学与腐蚀工程联系起来,为保护工业金属结构和部件提供了潜在的应用 (Das 等人,2017).

血液凝固研究

涉及 N-((吗啉-2-基)甲基)乙胺衍生物的研究表明它们具有影响血液凝固的潜力。由该化合物合成的某些酰胺已被识别为止血剂,即促进血液凝固的物质。发现其中一些衍生物可显着缩短血液凝固时间,表明它们在与血液凝固障碍相关的医疗治疗中具有潜在用途 (Limanskii 等人,2009).

药物研究中的抗氧化活性

N-((吗啉-2-基)甲基)乙胺衍生物因其抗氧化特性而受到研究。对某些衍生物的 QSAR 分析表明,这些化合物可能是潜在的抗氧化剂。该研究确定了分子结构和抗氧化活性之间的相关性,为设计新的抗氧化剂提供了理论基础。这项研究对于开发与氧化应激相关的疾病的治疗方法具有重要意义 (Drapak 等人,2019).

化学反应中的催化作用

衍生自 N-((吗啉-2-基)甲基)乙胺的化合物已被用于催化化学反应,例如醇氧化。含有该化合物的席夫碱配体的铜(II)配合物在催化这些反应方面显示出有效性,表明在工业和合成化学中具有潜在应用 (Bhattacharjee 等人,2017).

药物研究

在药物研究中,N-((吗啉-2-基)甲基)乙胺衍生物因其在药物开发中的潜力而受到探索。研究考察了它们在 DNA 结合、核酸酶活性和细胞毒性中的作用,这些作用对于开发癌症治疗和其他治疗药物至关重要 (Kumar 等人,2012).

属性

IUPAC Name |

N-(morpholin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNHSNNDIIJVDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438463 |

Source

|

| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((Morpholin-2-YL)methyl) ethanamine | |

CAS RN |

122894-64-8 |

Source

|

| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)

![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)